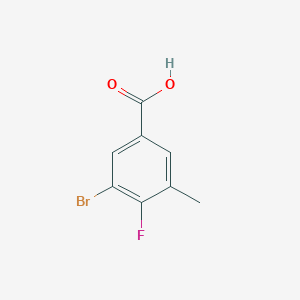

3-Bromo-4-fluoro-5-methylbenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-fluoro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrFO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNCMLQFUDJCYKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Bromo 4 Fluoro 5 Methylbenzoic Acid

Strategic Design and Retrosynthetic Analysis

The strategic design for the synthesis of 3-bromo-4-fluoro-5-methylbenzoic acid involves a retrosynthetic analysis that disconnects the target molecule into simpler, commercially available starting materials. The key challenge lies in the regioselective introduction of three different substituents—bromo, fluoro, and methyl groups—along with a carboxylic acid moiety on the aromatic ring.

A logical retrosynthetic approach would involve the disconnection of the carboxylic acid group, leading back to a substituted toluene (B28343) derivative. This precursor, 3-bromo-4-fluoro-5-methyltoluene, can be further simplified by considering the sequential introduction of the halogen and methyl groups onto a fluorotoluene or a bromotoluene backbone. The directing effects of the existing substituents play a crucial role in determining the sequence of reactions to achieve the desired 1,3,4,5-substitution pattern. For instance, starting with a toluene derivative allows for the utilization of the methyl group's directing effects in subsequent electrophilic aromatic substitution reactions.

Classical and Contemporary Reaction Pathways

Several synthetic pathways have been explored for the preparation of this compound, combining both well-established and modern chemical transformations.

Multi-Step Synthesis from Substituted Toluene Precursors

A common and effective strategy begins with a substituted toluene, such as 3-fluoro-4-methylaniline (B1361354). This approach involves a sequence of reactions to introduce the remaining functional groups. A typical synthetic sequence might include:

Diazotization and Halogenation: The amino group of 3-fluoro-4-methylaniline can be converted to a diazonium salt, which is then subjected to a Sandmeyer or similar reaction to introduce a bromo group, yielding 1-bromo-3-fluoro-2-methylbenzene.

Oxidation: The methyl group of the resulting substituted toluene is then oxidized to a carboxylic acid. This transformation is often achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid. askiitians.comstackexchange.com The reaction is typically performed under heating in an alkaline solution, followed by acidification to yield the final benzoic acid derivative. stackexchange.com

Another route could start from 1-bromo-3,5-dimethylbenzene. One of the methyl groups can be selectively oxidized to a carboxylic acid using potassium permanganate. chemicalbook.com Subsequent fluorination would be a challenging step requiring specific methodologies to achieve the desired regioselectivity.

Regioselective Halogenation and Methylation Techniques

Achieving the correct substitution pattern on the aromatic ring necessitates precise control over the regioselectivity of halogenation and methylation reactions.

Halogenation: The introduction of a bromine atom at a specific position is often guided by the directing effects of the substituents already present on the ring. For instance, in a fluorotoluene derivative, the fluorine and methyl groups will direct incoming electrophiles to specific positions. The use of N-halosuccinimides (NBS for bromination) in solvents like hexafluoroisopropanol (HFIP) can provide mild and highly regioselective halogenation of arenes. organic-chemistry.org The unique properties of HFIP can enhance the reactivity of N-halosuccinimides, often eliminating the need for a catalyst. organic-chemistry.org

Methylation: While direct methylation of a pre-functionalized benzene (B151609) ring via Friedel-Crafts alkylation is possible, it can be prone to issues like polysubstitution and rearrangement. quora.com Therefore, it is often more strategic to start with a toluene derivative where the methyl group is already in place.

Carboxylation Reactions and Functional Group Interconversions

The introduction of the carboxylic acid group is a critical step in the synthesis.

Oxidation of a Methyl Group: As mentioned, the oxidation of a methyl group on the substituted toluene precursor is a widely used method. stackexchange.comalfa-chemistry.com This reaction is robust and generally provides good yields. alfa-chemistry.com

Grignard Reagent Carboxylation: An alternative approach involves the formation of a Grignard reagent from a corresponding aryl bromide, which is then reacted with carbon dioxide to form the carboxylate salt, followed by acidification. prepchem.com The optimization of Grignard reactions is crucial and can be influenced by factors such as the solvent and temperature. dtu.dkresearchgate.net Mechanochemical methods using ball milling have also been developed for Grignard reactions with gaseous CO2, offering reduced solvent usage and shorter reaction times. nih.gov

Direct Carboxylation: Lewis acid-mediated direct carboxylation of aromatic compounds with CO2 has also been explored, which can be promoted by the addition of silyl (B83357) chlorides. acs.org

Functional group interconversions are also vital. For example, a nitrile group can be hydrolyzed to a carboxylic acid, or an aldehyde can be oxidized.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

Temperature: Many of the reactions, such as Grignard formation and Friedel-Crafts acylation, are highly temperature-sensitive. dtu.dkgoogle.com

Catalyst Choice and Loading: The selection of the appropriate catalyst and its concentration is crucial for catalytic reactions. For instance, in Friedel-Crafts acylation, aluminum chloride is a common choice. askiitians.comgoogle.com In metal-catalyzed oxidations, cobalt and manganese salts are often employed. google.com

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For example, the use of hexafluoroisopropanol in halogenation can lead to high regioselectivity. organic-chemistry.org

Reaction Time: Monitoring the reaction progress is essential to determine the optimal reaction time to maximize product formation and minimize side reactions.

Below is a table summarizing typical reaction conditions and yields for key synthetic steps that could be involved in the synthesis of this compound, based on analogous transformations reported in the literature.

Interactive Data Table: Optimization of Key Synthetic Transformations

| Transformation | Reagents and Conditions | Typical Yield | Reference(s) |

| Permanganate Oxidation of Toluene | Toluene, KMnO₄, Water, Reflux | 30-63% | wordpress.comyoutube.com |

| Catalytic Oxidation of Alkylbenzenes | Substituted Alkylbenzene, O₂, Co/Mn/Ni salts, 110-160°C | High (up to 99% purity) | google.com |

| Friedel-Crafts Acylation of Fluorobenzene | Fluorobenzene, Acetyl Chloride, AlCl₃, 0-100°C | - | google.com |

| Regioselective Bromination | Arene, N-Bromosuccinimide (NBS), Hexafluoroisopropanol (HFIP) | Good to Excellent | organic-chemistry.org |

| Grignard Carboxylation | Aryl Bromide, Mg, CO₂, Ether | Moderate to Good | prepchem.com |

Despite a comprehensive search for advanced synthetic methodologies and green chemistry principles related to the synthesis of this compound, no specific research findings, data, or detailed synthetic routes for this particular chemical compound could be located in the available literature.

The search yielded information on the synthesis of various isomers and structurally related compounds, including 3-bromo-4-fluorobenzoic acid, 3-bromo-5-fluoro-4-methylbenzoic acid, and 5-bromo-3-fluoro-2-methylbenzoic acid. However, methodologies detailing the specific preparation of this compound are not present in the accessed resources.

Consequently, it is not possible to provide an article that adheres to the strict requirement of focusing solely on the chemical compound “this compound” as per the user's instructions. To do so would require speculating on synthetic pathways or presenting information on related but distinct chemical entities, which would violate the core constraints of the request.

Chemical Reactivity and Mechanistic Investigations of 3 Bromo 4 Fluoro 5 Methylbenzoic Acid

Influence of Halogen and Methyl Substituents on Aromatic Reactivity

The reactivity of the benzene (B151609) ring in 3-Bromo-4-fluoro-5-methylbenzoic acid is a composite of the electronic influences exerted by its three distinct substituents: a bromo group, a fluoro group, and a methyl group. These substituents modulate the electron density of the aromatic ring, thereby affecting its susceptibility to attack by electrophiles.

The net effect on the aromatic ring's reactivity is a balance of these competing influences. The presence of two deactivating halogens and a deactivating carboxylic acid group suggests that the ring is significantly less reactive towards electrophiles than benzene or toluene (B28343).

Interactive Table: Electronic Effects of Substituents

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring |

| -Br | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| -F | Electron-withdrawing (-I) | Electron-donating (+R) | Deactivating |

| -CH₃ | Electron-donating (+I) | Hyperconjugation | Activating |

| -COOH | Electron-withdrawing (-I) | Electron-withdrawing (-R) | Deactivating |

Electrophilic Aromatic Substitution Pathways

Electrophilic aromatic substitution (EAS) reactions on this compound are governed by the directing effects of the existing substituents. The position of an incoming electrophile is determined by the cumulative influence of the bromo, fluoro, methyl, and carboxyl groups.

Directing Effects:

Halogens (-Br, -F): Despite being deactivating, halogens are ortho-, para-directors. science.gov This is because they can stabilize the arenium ion intermediate through resonance by donating a lone pair of electrons to the positively charged ring.

Methyl group (-CH₃): As an activating group, the methyl group is also an ortho-, para-director. libretexts.org

Carboxylic acid group (-COOH): This deactivating group is a meta-director. youtube.com

In the case of this compound, the available positions for substitution are C2 and C6. The directing effects of the substituents are as follows:

The fluoro group at C4 directs ortho to itself, to C3 and C5 (already substituted).

The bromo group at C3 directs ortho (to C2 and C4) and para (to C6).

The methyl group at C5 directs ortho (to C4 and C6) and para (to C2).

The carboxylic acid group at C1 directs meta (to C3 and C5).

Considering these directing influences, the most likely positions for electrophilic attack are C2 and C6. The directing effects of the bromo and methyl groups reinforce substitution at these positions. The steric hindrance from the adjacent substituents will also play a role in determining the regioselectivity. For instance, attack at C2 would be sterically hindered by the adjacent carboxylic acid and bromo groups. Attack at C6 is sterically less hindered. Therefore, electrophilic substitution is predicted to occur predominantly at the C6 position.

Interactive Table: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reagent | Predicted Major Product |

| HNO₃/H₂SO₄ | 3-Bromo-4-fluoro-5-methyl-2-nitrobenzoic acid and 3-Bromo-4-fluoro-5-methyl-6-nitrobenzoic acid |

| Br₂/FeBr₃ | 2,3-Dibromo-4-fluoro-5-methylbenzoic acid and 3,6-Dibromo-4-fluoro-5-methylbenzoic acid |

| SO₃/H₂SO₄ | 3-Bromo-4-fluoro-5-methyl-2-sulfobenzoic acid and 3-Bromo-4-fluoro-5-methyl-6-sulfobenzoic acid |

Nucleophilic Aromatic Substitution Considerations

Nucleophilic aromatic substitution (NAS) is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group. masterorganicchemistry.com In this compound, the potential leaving groups are the bromo and fluoro substituents.

The aromatic ring is substituted with a combination of electron-donating (methyl) and electron-withdrawing (carboxyl and halogens) groups. The presence of the deactivating carboxylic acid group, along with the halogens, increases the electrophilicity of the ring, making it more susceptible to nucleophilic attack compared to benzene. For an SNAr mechanism to proceed, the nucleophile must attack at the carbon bearing the leaving group, and the resulting negative charge in the Meisenheimer complex must be stabilized. masterorganicchemistry.com

Carboxylic Acid Functional Group Transformations

The carboxylic acid group of this compound can undergo a variety of transformations characteristic of this functional group.

Esterification: The compound can be converted to its corresponding esters through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by conversion to the more reactive acyl chloride followed by reaction with an alcohol. The presence of substituents at both ortho positions (C2 and C6 are unsubstituted, but C3 and C5 are) may introduce some steric hindrance, potentially requiring more forcing conditions for esterification compared to unsubstituted benzoic acid. aobchem.comyoutube.com

Reduction: The carboxylic acid can be reduced to the corresponding benzyl (B1604629) alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. youtube.com The halogen substituents are generally stable to these conditions.

Conversion to Acyl Halide: The carboxylic acid can be converted to the more reactive acyl halide (e.g., acyl chloride) using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride.

Decarboxylation: Decarboxylation of aromatic carboxylic acids is generally difficult and requires high temperatures, unless activated by specific functional groups, such as a hydroxyl group ortho to the carboxyl group. science.gov For this compound, decarboxylation would likely require harsh conditions.

Comparative Reactivity Studies with Related Benzoic Acid Derivatives

The reactivity of this compound can be better understood by comparing its predicted properties with those of related benzoic acid derivatives. The acidity (pKa) is a key indicator of the electronic effects of the substituents.

Electron-withdrawing groups increase the acidity of benzoic acid by stabilizing the conjugate base (benzoate anion), while electron-donating groups decrease acidity. Based on this principle, the presence of two electron-withdrawing halogens is expected to make this compound more acidic than benzoic acid and p-toluic acid (4-methylbenzoic acid). The "ortho effect" suggests that ortho-substituted benzoic acids are often stronger than their meta and para isomers, partly due to steric inhibition of resonance. While this specific compound lacks ortho substituents relative to the carboxyl group, the cumulative inductive effect of the halogens is significant.

Interactive Table: Comparison of pKa Values of Substituted Benzoic Acids

| Compound | Substituents | Predicted Relative Acidity |

| Benzoic Acid | - | Baseline |

| 4-Methylbenzoic Acid | -CH₃ (para) | Less acidic than benzoic acid |

| 4-Fluorobenzoic Acid | -F (para) | More acidic than benzoic acid |

| 4-Bromobenzoic Acid | -Br (para) | More acidic than benzoic acid |

| 3,5-Dichlorobenzoic Acid | 2x -Cl (meta) | More acidic than benzoic acid |

| This compound | -Br, -F, -CH₃ | Expected to be more acidic than benzoic acid |

High Resolution Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms.

Proton (¹H) NMR: Chemical Shift Analysis and Coupling Constants

A ¹H NMR spectrum of 3-Bromo-4-fluoro-5-methylbenzoic acid would be expected to show distinct signals for the aromatic proton, the methyl protons, and the carboxylic acid proton. The chemical shift (δ), reported in parts per million (ppm), for the aromatic proton would be influenced by the electron-withdrawing effects of the bromine, fluorine, and carboxylic acid groups. The methyl protons would likely appear as a singlet, and its chemical shift would provide insight into the electronic environment of the benzene (B151609) ring. The carboxylic acid proton is typically observed as a broad singlet at a downfield chemical shift.

Analysis of the coupling constants (J), measured in Hertz (Hz), would reveal information about the interactions between neighboring protons. For the aromatic proton, coupling to the adjacent fluorine atom would be expected, resulting in a doublet.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aromatic-H | Downfield | Doublet (d) | nJ(H,F) |

| Methyl (-CH₃) | ~2.0-2.5 | Singlet (s) | N/A |

| Carboxylic Acid (-COOH) | >10 | Broad Singlet (br s) | N/A |

Carbon-13 (¹³C) NMR: Spectral Interpretation and Quaternary Carbon Assignment

The ¹³C NMR spectrum would provide information about all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be affected by the attached substituents. The carbon atom bonded to the fluorine would exhibit a large coupling constant (¹J(C,F)). The quaternary carbons, those not bonded to any protons, can be identified by their typically weaker signals and the absence of splitting in a proton-decoupled spectrum. The carbonyl carbon of the carboxylic acid group would appear at a characteristic downfield chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | ~165-185 |

| Aromatic C-F | ~150-165 (d, ¹J(C,F)) |

| Aromatic C-Br | ~110-125 |

| Other Aromatic C | ~120-140 |

| Methyl (-CH₃) | ~15-25 |

Fluorine-19 (¹⁹F) NMR: Fluorine Atom Chemical Environment Probing

¹⁹F NMR spectroscopy is highly sensitive to the local electronic environment of the fluorine atom. A single signal would be expected for the fluorine atom in this compound. Its chemical shift would be indicative of the electronic effects of the adjacent bromo, methyl, and carboxylic acid groups on the aromatic ring.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, confirming the connectivity of the aromatic proton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would reveal one-bond correlations between protons and the carbons to which they are directly attached.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy: Characteristic Group Frequencies

The FT-IR spectrum of this compound would display characteristic absorption bands for the various functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid. A strong absorption band around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-F and C-Br stretching vibrations would be observed in the fingerprint region of the spectrum.

Table 3: Predicted FT-IR Data for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) |

| C=O (Carboxylic Acid) | ~1700 |

| C-F | ~1000-1100 |

| C-Br | ~500-600 |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and structural features of this compound.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the confirmation of its elemental formula, C₈H₆BrFO₂. The monoisotopic mass is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁹F, and ¹⁶O). missouri.edu This experimentally determined exact mass is compared against the theoretical value, with a low mass error (typically <5 ppm) providing strong evidence for the compound's identity.

A key feature in the mass spectrum of a monobrominated compound is the isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic pair of peaks for the molecular ion ([M]⁺• and [M+2]⁺•) that are two mass units apart and of almost equal intensity, providing a clear indicator for the presence of a single bromine atom.

Table 2: Theoretical Exact Mass Calculation for this compound

| Formula | Element | Isotope | Atomic Mass (Da) | Count | Total Mass (Da) |

| C₈H₆⁷⁹BrFO₂ | Carbon | ¹²C | 12.000000 | 8 | 96.000000 |

| Hydrogen | ¹H | 1.007825 | 6 | 6.046950 | |

| Bromine | ⁷⁹Br | 78.918337 | 1 | 78.918337 | |

| Fluorine | ¹⁹F | 18.998403 | 1 | 18.998403 | |

| Oxygen | ¹⁶O | 15.994915 | 2 | 31.989830 | |

| Total | 231.953520 |

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Under electron ionization (EI), the molecular ion undergoes fragmentation through characteristic pathways for aromatic carboxylic acids. libretexts.orgmiamioh.edu

The most prominent fragmentation is often the loss of the hydroxyl radical (•OH) from the carboxylic acid group, resulting in a stable acylium ion. Another common pathway is the loss of the entire carboxyl group (•COOH). Subsequent fragmentation of the aromatic ring can also occur. Analysis of these fragments helps to piece together the molecular structure. For benzoic acid itself, the formation of the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 is typically the base peak. docbrown.info

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Fragmentation Pathway | Neutral Loss | Fragment Ion Formula | Predicted m/z |

| Loss of Hydroxyl Radical | •OH | [C₈H₅BrFO]⁺ | 214.9458 |

| Loss of Carboxyl Radical | •COOH | [C₇H₅BrF]⁺ | 186.9584 |

| Loss of Carbon Monoxide from Acylium Ion | CO | [C₇H₅BrF]⁺ | 186.9584 |

| Loss of Bromine Radical | •Br | [C₈H₆FO₂]⁺ | 153.0346 |

Chromatographic Methods for Purity and Identity Confirmation (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for assessing the purity of this compound and confirming its identity against a reference standard. Reversed-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common methods employed. americanpharmaceuticalreview.comnih.gov

In RP-HPLC, the compound is separated on a nonpolar stationary phase (such as C18) with a polar mobile phase. For acidic compounds like benzoic acid derivatives, the mobile phase is typically a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an acidified aqueous buffer (e.g., with formic acid or phosphoric acid). nih.govvu.edu.aupensoft.net The acid suppresses the ionization of the carboxyl group, leading to better retention and improved peak shape. Purity is determined by integrating the area of the main peak, which should represent a high percentage (e.g., >98%) of the total detected peak area. Identity is confirmed by matching the retention time of the sample to that of a certified reference standard analyzed under the same conditions. UPLC operates on the same principles but utilizes columns with smaller particle sizes, resulting in higher resolution and significantly faster analysis times. acs.org

Liquid chromatography-mass spectrometry (LC-MS) couples the separation power of HPLC or UPLC with the detection specificity of mass spectrometry. As the compound elutes from the column, it is ionized and its mass-to-charge ratio is determined, providing simultaneous confirmation of both retention time and molecular mass, making it a powerful tool for unequivocal identification. researchgate.netresearchgate.net

Table 4: Typical Chromatographic Conditions for Analysis

| Parameter | HPLC | UPLC |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol (B129727) | Acetonitrile or Methanol |

| Elution Mode | Isocratic or Gradient | Gradient |

| Flow Rate | 0.8 - 1.2 mL/min | 0.3 - 0.6 mL/min |

| Column Temp. | 25 - 40 °C | 30 - 50 °C |

| Detection | UV at ~230 nm or Mass Spectrometry (MS) | UV at ~230 nm or Mass Spectrometry (MS) |

| Injection Vol. | 5 - 20 µL | 1 - 5 µL |

Advanced Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT has become a primary tool for calculating the structural, electronic, and vibrational properties of molecules like 3-bromo-4-fluoro-5-methylbenzoic acid due to its favorable balance of accuracy and computational cost. nih.gov Calculations are typically performed using a functional, such as B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and a suitable basis set like 6-311++G(d,p) to ensure high precision. mdpi.commdpi.com

Geometry optimization is a fundamental computational step to locate the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. stackexchange.com For substituted benzoic acids, a key structural feature is the orientation of the carboxylic acid group (-COOH) relative to the benzene (B151609) ring.

Two primary conformers are typically considered: cis and trans, defined by the O=C-O-H dihedral angle. In the cis form, this angle is approximately 0°, while in the trans form, it is near 180°. For benzoic acid and its derivatives, the cis isomer is generally found to be more stable. mdpi.comkoreascience.krresearchgate.net The planarity of the molecule is influenced by the substituents. For this compound, DFT optimization would likely confirm that the cis conformer is the global minimum. The presence of substituents ortho to the carboxylic group can sometimes lead to non-planar structures to minimize steric repulsion, but this is not the case for the target molecule. mdpi.com

The optimization process yields precise geometric parameters. Below is a table of expected bond lengths and angles for the optimized geometry of this compound, based on typical values for related structures.

| Expected Geometric Parameters for this compound | |

|---|---|

| Parameter | Expected Value (Å or °) |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O Bond Length | ~1.36 Å |

| O-H Bond Length | ~0.97 Å |

| C-C=O Bond Angle | ~120° |

| O=C-O Bond Angle | ~122° |

| O=C-O-H Dihedral Angle (cis) | ~0° |

The electronic properties of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. scispace.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and the potential for intramolecular charge transfer (ICT). researchgate.netscience.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This small energy gap is also indicative of potential charge transfer within the molecule, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. nih.gov For this compound, the HOMO would likely be distributed over the benzene ring and the bromine atom, while the LUMO would be concentrated on the electron-withdrawing carboxylic acid group and the ring. The calculated HOMO and LUMO energies can be used to derive important reactivity descriptors. researchgate.net

| Hypothetical Electronic Properties for this compound | |

|---|---|

| Parameter | Representative Value (eV) |

| EHOMO | -6.5 to -7.5 |

| ELUMO | -1.5 to -2.5 |

| Energy Gap (ΔE) | 4.5 to 5.5 |

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the charge distribution across a molecule. libretexts.orgucla.edu It is plotted on the molecule's electron density surface and uses a color scale to represent different electrostatic potential values. MEP maps are invaluable for predicting how molecules will interact and for identifying reactive sites. libretexts.orgresearchgate.net

The standard color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas. These are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas. These are susceptible to nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential. researchgate.netresearchgate.net

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the highly electronegative oxygen atoms of the carboxylic group and the fluorine atom. The most positive potential (blue) would be concentrated on the acidic hydrogen atom of the hydroxyl group. This visualization clearly marks the sites for hydrogen bonding and nucleophilic attack (on the acidic proton). researchgate.net

Aromaticity is a key concept in chemistry, and DFT calculations can quantify it using various indices. The Harmonic Oscillator Model of Aromaticity (HOMA) is a structure-based index that evaluates the equalization of bond lengths in a ring; a value of 1 indicates a fully aromatic system like benzene, while lower values suggest reduced aromaticity. rsc.org For substituted benzenes, substitution typically leads to a small reduction in aromaticity. rsc.orgnih.gov For this compound, the HOMA index would be expected to be slightly below 1. Another common magnetic criterion is the Nucleus-Independent Chemical Shift (NICS), where a more negative value at the ring's center indicates stronger aromatic character. bohrium.com

DFT also allows for the calculation of the charge distribution at the atomic level, often using methods like Mulliken population analysis. This provides a numerical value for the partial charge on each atom, complementing the visual information from the MEP map and helping to rationalize the molecule's dipole moment and reactivity.

| Predicted Aromaticity and Charge Properties | |

|---|---|

| Parameter | Expected Finding |

| HOMA Index | Slightly less than 1, indicating high aromaticity with minor disruption from substituents. |

| NICS(1)zz | A large negative value, confirming aromatic character. |

| Atomic Charges | Significant negative charges on O and F atoms; significant positive charge on the carboxylic H atom. |

Prediction and Validation of Spectroscopic Parameters

A significant application of DFT is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed molecular structure.

Vibrational Frequencies (IR and Raman): DFT calculations can predict the harmonic vibrational frequencies corresponding to the normal modes of a molecule. nih.govresearchgate.net These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are therefore scaled by an empirical factor to improve agreement. nih.govnih.gov A detailed assignment of vibrational modes can be achieved using Potential Energy Distribution (PED) analysis. nih.gov For this compound, characteristic frequencies for the C=O stretch, O-H stretch, and C-halogen stretches would be of particular interest.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for predicting the NMR chemical shifts (¹H and ¹³C) of a molecule. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. Comparing these predicted shifts with experimental data is a powerful method for structural elucidation and conformational analysis. nih.gov

| Representative Predicted vs. Experimental Vibrational Frequencies (cm⁻¹) | ||

|---|---|---|

| Vibrational Mode | Calculated (Scaled) | Typical Experimental Range |

| O-H stretch | ~3000-3100 (dimer) | 2500-3300 (broad) |

| C=O stretch | ~1690-1710 (dimer) | 1680-1710 |

| C-F stretch | ~1200-1250 | 1200-1300 |

| C-Br stretch | ~550-650 | 500-680 |

Intermolecular Interaction Energy Calculations

DFT is also employed to study the non-covalent interactions between molecules, which govern their behavior in the solid state and in solution. These calculations are crucial for understanding crystal packing, solubility, and biological interactions.

Hydrogen Bonding: Carboxylic acids are well-known to form strong, centrosymmetric cyclic dimers in the solid state and in nonpolar solvents via two O-H···O=C hydrogen bonds. koreascience.krresearchgate.netscispace.com The strength of these interactions can be quantified by calculating the interaction energy, which is the energy difference between the dimer and two isolated monomer units, corrected for basis set superposition error (BSSE). koreascience.kr Studies on substituted benzoic acids show that electron-releasing groups tend to form slightly more stable hydrogen bonds. koreascience.krresearchgate.net The interaction energy for the this compound dimer is expected to be significant, on the order of -14 to -17 kcal/mol, consistent with strong hydrogen bonding. koreascience.kr

Crystallographic Investigations and Supramolecular Assembly

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Interaction Quantification

A comprehensive search of available scientific literature and crystallographic databases did not yield specific studies on the Hirshfeld surface analysis and two-dimensional fingerprint plots for 3-bromo-4-fluoro-5-methylbenzoic acid. While the techniques of Hirshfeld surface analysis and 2D fingerprint plotting are powerful tools for investigating intermolecular interactions in the crystalline state of various organic compounds, it appears that a detailed analysis for this particular halogenated benzoic acid derivative has not been published.

For related compounds, Hirshfeld surface analysis is routinely used to visualize and quantify intermolecular contacts. This method maps the electron distribution of a molecule within a crystal, allowing for the identification of close contacts and the nature of the interactions, such as hydrogen bonds and van der Waals forces. The surface is typically colored to represent different properties, such as the normalized contact distance (dnorm), which highlights regions of significant intermolecular interaction.

In the absence of specific data for this compound, a hypothetical analysis would be expected to reveal the contributions of various intermolecular interactions. The presence of bromine, fluorine, and the carboxylic acid group would likely lead to a rich variety of contacts. One would anticipate significant contributions from O–H···O hydrogen bonds forming carboxylic acid dimers, a common motif in the crystal structures of benzoic acids. researchgate.net Furthermore, interactions involving the halogen atoms, such as Br···O, Br···F, F···O, and halogen···halogen contacts, would be of particular interest, alongside weaker C–H···O, C–H···F, and C–H···π interactions. The relative contributions of these interactions would be quantitatively determined from the 2D fingerprint plots.

Although no specific data tables for this compound can be presented, the following table illustrates the kind of data that would be generated from such an analysis, based on findings for structurally related molecules.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound Derived from Hirshfeld Surface Analysis.

| Interaction Type | Percentage Contribution (%) |

| H···H | Data not available |

| O···H/H···O | Data not available |

| C···H/H···C | Data not available |

| Br···H/H···Br | Data not available |

| F···H/H···F | Data not available |

| Br···O/O···Br | Data not available |

| F···O/O···F | Data not available |

| C···C | Data not available |

| Other | Data not available |

This table would typically be populated with the percentage of the Hirshfeld surface area corresponding to each type of intermolecular contact, providing a clear quantitative picture of the crystal packing forces.

Future crystallographic studies on this compound are necessary to perform a detailed Hirshfeld surface analysis and generate the corresponding 2D fingerprint plots. Such an investigation would provide valuable insights into the role of the bromo, fluoro, and methyl substituents on the supramolecular assembly of this compound.

Applications in Organic Synthesis As a Building Block

Utilization as a Precursor for Diverse Chemical Entities

The distinct reactivity of the functional groups on the 3-Bromo-4-fluoro-5-methylbenzoic acid scaffold allows for its use in the synthesis of a wide array of chemical compounds. The carboxylic acid group can undergo reactions such as esterification and amidation, while the bromo substituent provides a handle for carbon-carbon bond formation through cross-coupling reactions.

The carboxylic acid moiety of this compound is readily converted into esters and amides, which are important functional groups in many biologically active molecules and materials.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with an alcohol. For instance, reacting the benzoic acid derivative with an alcohol in the presence of a strong acid catalyst, or by conversion to the acyl chloride followed by reaction with an alcohol, yields the corresponding ester. A related reaction is the esterification of 2-methyl-3-bromo-5-fluorobenzoic acid with methanol (B129727) and thionyl chloride at 70°C to produce methyl 3-bromo-5-fluoro-2-methylbenzoate. chemicalbook.com

Amidation: Amide derivatives can be prepared by first activating the carboxylic acid, for example, by converting it to an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the desired amide.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant 1 | Reactant 2 | Reagents | Product |

|---|---|---|---|

| This compound | Methanol | H₂SO₄ (catalyst) | Methyl 3-bromo-4-fluoro-5-methylbenzoate |

| This compound | Thionyl Chloride | - | 3-Bromo-4-fluoro-5-methylbenzoyl chloride |

| 3-Bromo-4-fluoro-5-methylbenzoyl chloride | Ammonia | - | 3-Bromo-4-fluoro-5-methylbenzamide |

Derivatization for Enhanced Reactivity or Specific Functionalization

The bromine atom on the aromatic ring of this compound is a key site for derivatization, particularly through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org The bromine atom of this compound can be coupled with various aryl or vinyl boronic acids or esters to synthesize biaryl and styrenyl derivatives. wikipedia.org These products are common structural motifs in pharmaceuticals and advanced materials. The general scheme for the Suzuki-Miyaura reaction involves oxidative addition of the aryl bromide to the palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 2: Suzuki-Miyaura Coupling of this compound

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 4-Fluoro-5-methyl-[1,1'-biphenyl]-3-carboxylic acid |

| This compound | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf) | K₃PO₄ | 3-Ethenyl-4-fluoro-5-methylbenzoic acid |

Intermediacy in the Synthesis of Agrochemical Research Targets

Halogenated benzoic acid derivatives are important intermediates in the synthesis of agrochemicals, particularly insecticides and herbicides. The closely related compound, 3-bromo-4-fluorobenzoic acid, is a known precursor for the synthesis of 3-phenoxy-4-fluoro-benzyl alcohol, which is an intermediate for insecticides. google.comgoogle.com This suggests that this compound can also serve as a valuable intermediate in the development of new agrochemical candidates. The substitution pattern on the aromatic ring can influence the biological activity and selectivity of the final product.

Importance in the Development of Medicinal Chemistry Scaffold Libraries

In medicinal chemistry, the development of scaffold libraries containing diverse functional groups is crucial for the discovery of new drug candidates. This compound serves as an excellent starting material for such libraries. The ability to selectively modify the carboxylic acid and the bromo positions allows for the creation of a large number of structurally diverse compounds. For example, the related compound 3-bromo-4-methylbenzoic acid has been used in the synthesis of biphenyl (B1667301) amides and 2-benzazepine-4-acetic acid derivatives, which are analogs of potent pharmaceutical agents. sigmaaldrich.com By extension, this compound can be used to generate novel scaffolds for screening against various biological targets.

Potential in Material Science Precursor Synthesis

While specific applications of this compound in material science are not extensively documented, substituted benzoic acids, in general, have found use in this field. They can be incorporated into polymers to modify their properties or can act as precursors for liquid crystals. Benzoic acid and its derivatives can be used as additives in polymers, acting as nucleating agents to improve the mechanical and optical properties of the polymer. adeka.co.jp For example, benzoic acid has been shown to form co-crystalline phases with polymers like syndiotactic polystyrene. mdpi.com The presence of fluorine and bromine atoms in this compound could impart specific properties, such as flame retardancy or altered electronic characteristics, to polymers and other materials derived from it.

Structure Property Relationships Within Halogenated Benzoic Acids

Systematic Studies of Isomeric Bromo-fluoro-methylbenzoic Acids

The acidity of a substituted benzoic acid is a key property that is highly sensitive to the electronic effects of its substituents. Electron-withdrawing groups, such as halogens, generally increase the acidity of benzoic acid by stabilizing the resulting carboxylate anion through inductive effects. openstax.orglibretexts.org Conversely, electron-donating groups like the methyl group decrease acidity. quora.com

The position of these groups is critical. For instance, a halogen at the ortho position has a more pronounced inductive effect than one at the meta or para position, due to its proximity to the carboxylic acid group. pearson.com This generally leads to increased acidity. However, ortho substituents can also introduce steric hindrance, which may force the carboxyl group out of the plane of the benzene (B151609) ring, a phenomenon known as the "ortho effect," which almost always results in increased acid strength regardless of the substituent's electronic nature. quora.comlibretexts.org

A comparative analysis of various isomers would involve synthesizing each compound and measuring properties such as:

pKa: To quantify acidity.

Spectroscopic Data (NMR, IR): To confirm the structure and understand the electronic environment of the atoms.

Crystal Structure (X-ray crystallography): To determine bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.net

For the specific case of bromo-fluoro-methylbenzoic acid isomers, one would expect a range of pKa values depending on the substituent positions relative to the carboxyl group.

Interactive Data Table: Predicted Acidity Trends in Isomeric Bromo-fluoro-methylbenzoic Acids

| Isomer Name | Substituent Positions (relative to -COOH) | Expected Electronic Influence | Predicted Acidity (Relative to Benzoic Acid, pKa ~4.2) |

| 2-Bromo-3-fluoro-4-methylbenzoic acid | Br (ortho), F (meta), CH3 (para) | Strong -I (Br), -I (F); Weak +I (CH3) | Higher |

| 3-Bromo-4-fluoro-5-methylbenzoic acid | Br (meta), F (para), CH3 (meta) | -I (Br, F); +I (CH3) | Higher |

| 4-Bromo-2-fluoro-5-methylbenzoic acid | Br (para), F (ortho), CH3 (meta) | Strong -I (F), -I (Br); +I (CH3) | Higher |

| 5-Bromo-3-fluoro-2-methylbenzoic acid | Br (meta), F (meta), CH3 (ortho) | -I (Br, F); +I (CH3), Ortho effect | Higher |

Note: This table represents predicted trends based on established chemical principles. Actual pKa values would require experimental measurement.

Correlation of Substituent Effects (Electronic and Steric) with Chemical Behavior

The chemical behavior of this compound is dictated by the interplay of electronic and steric effects from its three distinct substituents.

Electronic Effects:

Inductive Effect (-I): Both bromine and fluorine are highly electronegative and exert a strong electron-withdrawing inductive effect. msu.edu This effect pulls electron density away from the benzene ring and the carboxyl group through the sigma bonds. This stabilization of the carboxylate anion leads to an increase in the acidity of the benzoic acid compared to the unsubstituted parent molecule. openstax.orglibretexts.org The fluorine atom, being more electronegative than bromine, has a stronger inductive effect.

Resonance Effect (+M/-M): Halogens like fluorine and bromine have lone pairs of electrons and can donate electron density to the aromatic ring via the resonance effect (+M effect). However, for halogens, the inductive effect (-I) is generally considered to dominate their influence on reactivity in electrophilic aromatic substitution. quora.com The carboxyl group itself is an electron-withdrawing group through resonance (-M effect), deactivating the ring towards electrophilic attack and directing incoming electrophiles to the meta position. quora.com

Hyperconjugation (+I): The methyl group is an electron-donating group through both the inductive effect and hyperconjugation. quora.com It pushes electron density into the ring, which slightly destabilizes the carboxylate anion and thus decreases acidity relative to an unsubstituted acid. quora.com

Steric Effects:

The arrangement of substituents in this compound places the methyl group and the bromine atom meta to the carboxyl group, and the fluorine atom in the para position. The steric hindrance around the carboxyl group itself is minimal in this arrangement, unlike in an ortho-substituted isomer. However, the substituents will influence the reactivity of the adjacent positions on the ring for further substitution reactions.

Comparative Analysis of Halogen and Methyl Group Position Effects on Reactivity and Structure

The specific placement of the bromo, fluoro, and methyl groups on the benzoic acid skeleton has a profound impact on its reactivity and structure.

Effects on Acidity (pKa): The acidity of the carboxylic acid is a sensitive probe of these positional effects.

Halogen Position: The acid-strengthening inductive effect of a halogen is distance-dependent, being strongest at the ortho position and weakest at the para position. pearson.com However, at the para position, the electron-donating resonance effect (+M) can counteract the inductive effect. For fluorine, with its effective orbital overlap with carbon, this resonance effect can be significant, sometimes making a para-fluoro substituted benzoic acid less acidic than other para-halo benzoic acids. quora.com

Methyl Group Position: An electron-donating methyl group will decrease acidity most effectively from the para position, where it can donate electrons through both induction and hyperconjugation, destabilizing the negative charge of the carboxylate anion. quora.com Its effect is weaker from the meta position. An ortho-methyl group, due to the ortho effect, typically increases acidity despite its electron-donating nature. quora.com

In this compound, the meta bromine and methyl groups primarily exert inductive effects, while the para fluorine atom exerts both a strong inductive effect and a weaker, opposing resonance effect. The combined electron-withdrawing character of the halogens is expected to dominate the weak donating effect of the methyl group, resulting in a pKa lower than that of benzoic acid.

Effects on Aromatic Substitution: The existing substituents direct the position of any further electrophilic aromatic substitution. The carboxyl group is a powerful meta-director and a deactivator. quora.com The halogens are deactivators but ortho, para-directors, while the methyl group is an activator and an ortho, para-director. msu.edu In a polysubstituted ring like this, the directing effects can be either cooperative or conflicting. Predicting the outcome of further substitution would require careful consideration of the combined activating/deactivating and directing influences of all four groups (including the carboxyl).

Bioisosteric Considerations in Related Halogenated Aromatic Systems

Bioisosterism is a strategy in medicinal chemistry where one atom or group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved biological properties. fiveable.meacs.org Halogens, particularly fluorine and bromine, are frequently used as bioisosteres.

Fluorine as a Bioisostere: The fluorine atom is similar in size to a hydrogen atom. scripps.edu Its substitution for hydrogen can block metabolic oxidation at that position, thereby increasing the metabolic stability and half-life of a drug. scripps.edu Its high electronegativity can also alter the pKa of nearby functional groups and change binding interactions (e.g., hydrogen bonding) with biological targets. scripps.edu

Bromine as a Bioisostere: Bromine is larger than fluorine and can be used to probe steric requirements in a receptor binding pocket. Its introduction can increase lipophilicity, which may enhance membrane permeability. Like fluorine, it is electron-withdrawing and can modulate the electronic properties of the aromatic ring.

Carboxylic Acid Bioisosteres: The carboxylic acid group itself is often a key feature for biological activity, but it can lead to poor pharmacokinetic properties. It is frequently replaced by other acidic groups like tetrazoles, sulfonamides, or hydroxamic acids to improve absorption and metabolic stability while retaining the necessary interactions with the biological target. acs.org

In the context of this compound, if this molecule were a scaffold for a drug candidate, a medicinal chemist might consider replacing the bromine with chlorine (similar electronics, smaller size), replacing the methyl group with a trifluoromethyl group (similar size, but strongly electron-withdrawing), or replacing the carboxylic acid with a tetrazole to optimize its pharmacological profile. scripps.edu These bioisosteric replacements allow for the fine-tuning of a molecule's size, shape, electronic distribution, and metabolic stability to enhance its efficacy and safety. fiveable.meresearchgate.net

Q & A

Q. What synthetic strategies are recommended for preparing 3-bromo-4-fluoro-5-methylbenzoic acid, and how can purity (>98%) be achieved?

- Methodological Answer : A multi-step synthesis is typically employed. Start with a pre-substituted benzoic acid derivative (e.g., 4-fluoro-5-methylbenzoic acid) and introduce bromine via electrophilic aromatic substitution. Use directing groups (e.g., carboxylic acid) to ensure regioselectivity at the 3-position . Purification involves recrystallization from ethanol/water mixtures or column chromatography with silica gel and ethyl acetate/hexane gradients. Purity validation requires HPLC (>98% by area) and melting point consistency with literature values .

Q. Which spectroscopic techniques are critical for characterizing substituent positions and confirming molecular structure?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect and splitting in ¹H NMR) .

- FT-IR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and C-Br/F bonds (600–800 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻) and fragment patterns .

- X-ray crystallography (if crystals form) resolves absolute stereochemistry and substituent arrangement .

Q. How should researchers handle storage and stability concerns for this compound?

- Methodological Answer : Store in amber vials at 2–8°C under inert gas (argon) to prevent decarboxylation or halogen exchange. Avoid exposure to light and oxidizing agents, as bromine and fluorine substituents increase photoreactivity . Pre-use analysis (TLC or NMR) is recommended to confirm stability.

Advanced Research Questions

Q. How do electron-withdrawing substituents (Br, F) influence reactivity in cross-coupling reactions, such as Suzuki-Miyaura?

- Methodological Answer : The bromine atom acts as a superior leaving group compared to fluorine, making it the primary site for Pd-catalyzed couplings. Fluorine’s electron-withdrawing effect activates the aromatic ring for nucleophilic attack but may deactivate it toward electrophilic pathways. Use Pd(PPh₃)₄ with arylboronic acids in THF/water (2:1) at 80°C for Suzuki reactions. Monitor regioselectivity via LC-MS to avoid byproducts from competing fluorine displacement .

Q. What experimental adjustments resolve low yields in Sonogashira couplings involving this compound?

- Methodological Answer : Low yields often stem from steric hindrance from the methyl group or carboxylate coordination to Pd. Mitigate this by:

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be troubleshooted?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., rotamers) or paramagnetic impurities. Solutions include:

- Variable-temperature NMR : Identify rotameric equilibria by cooling to -40°C .

- 2D NMR (COSY, NOESY) : Resolve overlapping signals and confirm spatial proximity of substituents.

- Chelation with D₂O : Confirm carboxylic acid proton exchange to rule out H-bonding artifacts .

Q. What strategies optimize regioselective functionalization of the remaining aromatic positions?

- Methodological Answer :

- Directed ortho-metalation : Use a Lewis acid (BF₃·OEt₂) to direct lithiation to the 2-position relative to the carboxylic acid .

- Protecting groups : Convert the carboxylic acid to an amide to alter electronic directing effects .

- Computational modeling : DFT calculations (e.g., Gaussian) predict charge distribution and guide reagent selection for electrophilic substitution .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and observed melting points?

- Methodological Answer : Discrepancies may indicate polymorphic forms or impurities. Conduct:

Q. Why might HPLC retention times vary between batches, and how is this resolved?

- Methodological Answer : Variations arise from residual solvents or column degradation. Standardize methods by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.